3-Allyloxy-benzotrifluoride

Descripción general

Descripción

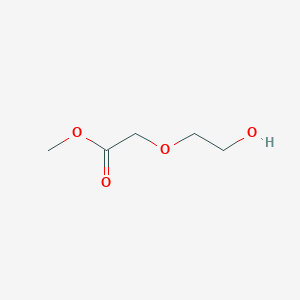

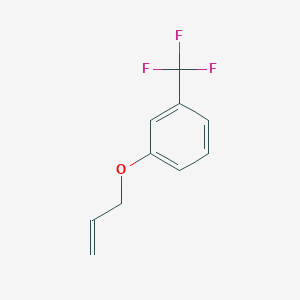

3-Allyloxy-benzotrifluoride is a chemical compound with the molecular weight of 202.18 . The IUPAC name for this compound is 1-(allyloxy)-3-(trifluoromethyl)benzene .

Molecular Structure Analysis

The InChI code for this compound is1S/C10H9F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h2-5,7H,1,6H2 . This code represents the molecular structure of the compound. For a more detailed analysis, tools like MolView can be used to visualize the 3D structure of the molecule.

Aplicaciones Científicas De Investigación

Electrochemistry and Solvent Applications : Benzotrifluoride has been studied as a noncoordinating solvent for electrochemical studies of transition metal complexes. It bridges the gap between organic and fluorous solvents due to its miscibility with both, and is useful for voltammetric and electrolytic experiments (Ohrenberg & Geiger, 2000).

Reactivity and Photodegradation : The reactivity of benzotrifluoride derivatives under UV irradiation has been studied, showing that electron-donating groups can enhance reactivity towards hydrolysis. This has implications for environmental persistence and design of photodegradable active ingredients (Manfrin et al., 2020).

Synthesis of Functionalized Molecules : Research on the activation of allylic and benzylic C–F bonds in the synthesis of functionalized molecules has been conducted. This includes studies on SN2′ reactions and transition-metal-catalyzed processes (Unzner & Magauer, 2015).

Liquid Crystals and Polymers : Benzotrifluoride derivatives have been used to synthesize polysiloxanes with liquid crystalline properties. These compounds exhibit smectogen mesophases and are useful in various applications due to their unique properties (Bracon et al., 2000).

Catalytic Reactions : Studies have shown that benzotrifluoride can be used as a solvent in various catalytic reactions, including allylic oxidations and hydrodefluorinations. This expands the utility of benzotrifluoride in organic synthesis and other applications (Daley & Landolt, 2005; Scott et al., 2005).

Chemical Shift Analysis in NMR : The pressure and temperature dependence of the 19F chemical shift in benzotrifluorides has been investigated, contributing to a better understanding of molecular interactions in these compounds (Wilbur & Jonas, 1973).

Fluorination in Organic Chemistry : Benzotrifluorides play a significant role in organofluorine chemistry, particularly in the synthesis of fluorinated pharmaceuticals and agrochemicals. Their use in various fluorination reactions is crucial (Tomashenko & Grushin, 2011).

Safety and Hazards

The safety data sheet for a related compound, benzotrifluoride, indicates that it is flammable and its thermal decomposition can lead to the release of irritating gases and vapors . Containers may explode when heated, and vapors may form explosive mixtures with air . These hazards might also apply to 3-Allyloxy-benzotrifluoride.

Mecanismo De Acción

Target of Action

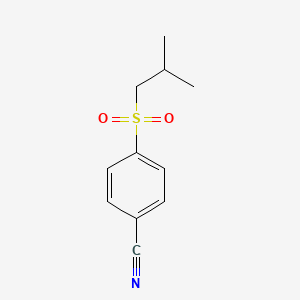

It’s structurally similar to probenazole (pbz; 3-allyloxy-1,2-benzisothiazole-1,1-dioxide), which is known to induce systemic-acquired resistance (sar) in plants .

Mode of Action

Based on its structural similarity to probenazole, it might induce systemic-acquired resistance (sar) in plants through enhanced accumulation of salicylic acid (sa) .

Biochemical Pathways

In the case of Probenazole, it has been shown to enhance the accumulation of salicylic acid (SA) in plants, suggesting that it might affect the phenylalanine and isochorismate pathways .

Result of Action

If it functions similarly to probenazole, it might enhance the accumulation of salicylic acid (sa) in plants, leading to systemic-acquired resistance (sar) against pathogens .

Action Environment

It’s worth noting that the environmental impact of structurally similar compounds, such as probenazole, has been studied .

Propiedades

IUPAC Name |

1-prop-2-enoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-2-6-14-9-5-3-4-8(7-9)10(11,12)13/h2-5,7H,1,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQYPFVNBCSJOTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Z)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3145833.png)

![ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate](/img/structure/B3145843.png)

![6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B3145852.png)

![4-[Methoxy(phenyl)methyl]piperidine](/img/structure/B3145853.png)